Ganodermanondiol

Descripción

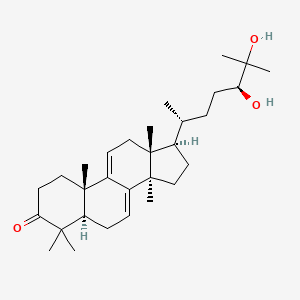

(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one is a natural product found in Ganoderma lucidum with data available.

Propiedades

IUPAC Name |

(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23,25,32-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23+,25+,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJIHHYEPHRIET-XEFAKFPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910578 |

Source

|

| Record name | 24,25-Dihydroxylanosta-7,9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107900-76-5 |

Source

|

| Record name | Ganodermanondiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107900-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganodermanondiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107900765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24,25-Dihydroxylanosta-7,9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ganodermanondiol: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermanondiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest due to its potent biological activities. This technical guide provides an in-depth overview of the discovery of this compound, detailed protocols for its isolation and purification, and a comprehensive summary of its known biological effects, with a focus on its anti-melanogenic and anti-inflammatory properties. The document includes quantitative data on its bioactivity, elucidation of its mechanism of action involving key signaling pathways, and visualizations to facilitate understanding of the experimental workflows and molecular interactions. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Significance

This compound was first identified as a novel melanogenesis inhibitor from the fruiting bodies of Ganoderma lucidum. This discovery was significant as it presented a new potential candidate for the development of skin-whitening agents and treatments for hyperpigmentation disorders. Subsequent research has further elucidated its pharmacological profile, revealing anti-inflammatory properties that suggest broader therapeutic applications. As a triterpenoid, this compound belongs to a class of compounds known for their diverse and potent biological activities, making it a subject of ongoing scientific investigation.

Isolation and Purification of this compound

The isolation of this compound from Ganoderma lucidum is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of triterpenoids from Ganoderma species.

Experimental Protocols

2.1.1. Extraction and Fractionation

-

Preparation of Material: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder to increase the surface area for extraction.

-

Ethanol Extraction: The powdered mushroom is extracted with 95% ethanol at room temperature with agitation. This process is typically repeated three times to ensure exhaustive extraction of the triterpenoids.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude ethanol extract is then suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with triterpenoids, is collected and concentrated.

2.1.2. Chromatographic Purification

-

Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform and methanol is commonly used, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound from the silica gel column are further purified by preparative HPLC.

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is used for elution.

-

Detection: UV detection at approximately 252 nm is used to monitor the elution of the compound.

-

Final Product: The purified this compound is obtained after evaporation of the solvent from the collected fractions.

-

Caption: Experimental workflow for the isolation of this compound.

Physicochemical Characterization

The structure of this compound has been elucidated using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are used to determine the carbon skeleton and the positions of functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the molecule.

While specific spectral data for this compound is found within detailed research articles, the general characteristics are consistent with a lanostane-type triterpenoid structure.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-melanogenic and anti-inflammatory effects being the most extensively studied.

Anti-Melanogenic Activity

This compound has been shown to be a potent inhibitor of melanogenesis in B16F10 melanoma cells.[1] Its mechanism of action involves the downregulation of key enzymes and transcription factors in the melanin synthesis pathway.

4.1.1. Inhibition of Tyrosinase and Melanin Production

This compound significantly reduces melanin content and inhibits the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, in a dose-dependent manner.[1]

Table 1: Anti-Melanogenic Activity of this compound

| Activity | Cell Line | Concentration | Effect | Reference |

| Melanin Content Reduction | B16F10 | 10 µM | Significant decrease | [1] |

| Tyrosinase Activity Inhibition | B16F10 | 10 µM | Significant decrease | [1] |

4.1.2. Regulation of Signaling Pathways

The anti-melanogenic effects of this compound are mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and cyclic Adenosine Monophosphate (cAMP)-dependent signaling pathways.[1]

-

MAPK Pathway: this compound influences the phosphorylation of key MAPK proteins, including ERK, p38, and JNK.

-

cAMP Pathway: It affects the cAMP-dependent pathway, which in turn regulates the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression.[1]

The downregulation of MITF leads to a subsequent decrease in the expression of tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1]

Caption: this compound's regulation of melanogenesis signaling pathways.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

4.2.1. Inhibition of Nitric Oxide Production

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Table 2: Anti-Inflammatory Activity of this compound

| Activity | Cell Line | Stimulant | IC₅₀ Value | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | Not explicitly stated, but significant inhibition observed | General finding for Ganoderma triterpenoids |

4.2.2. Experimental Protocol for Nitric Oxide Inhibition Assay

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated (LPS only) cells.

Conclusion and Future Perspectives

This compound, a triterpenoid from Ganoderma lucidum, has demonstrated promising potential as a bioactive compound with significant anti-melanogenic and anti-inflammatory properties. The detailed methodologies for its isolation and the elucidation of its mechanisms of action provide a solid foundation for further research and development. Future studies should focus on optimizing the isolation process to improve yields, conducting in-depth investigations into its other potential pharmacological activities, and evaluating its efficacy and safety in preclinical and clinical settings. The multifaceted biological profile of this compound makes it a compelling candidate for the development of novel therapeutic agents and cosmeceuticals.

References

The Chemical Architecture of Ganodermanondiol: A Technical Primer for Scientific Professionals

An In-depth Guide to the Initial Structural Characterization of a Bioactive Triterpenoid from Ganoderma lucidum

Abstract

Ganodermanondiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its diverse biological activities, including its notable role as a melanogenesis inhibitor. This technical guide provides a comprehensive overview of the initial chemical characterization of this compound, tailored for researchers, scientists, and drug development professionals. Herein, we present a consolidation of key quantitative data from spectroscopic analyses, detailed experimental protocols for its isolation and purification, and a visual representation of its implicated signaling pathways. The structural elucidation of this compound is paramount for understanding its mechanism of action and for guiding future research into its therapeutic potential.

Introduction

Ganoderma lucidum, a revered mushroom in traditional medicine, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the triterpenoids are a prominent class of compounds, with this compound being a noteworthy example. The initial characterization of this compound's chemical structure has been a crucial step in unlocking its pharmacological potential. This document serves as a detailed resource, compiling the foundational data and methodologies essential for its scientific exploration.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid belonging to the lanostane family. Its molecular formula is C₃₀H₄₈O₃, with a corresponding molecular weight of 456.71 g/mol .

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

| Molecular Formula | C₃₀H₄₈O₃ |

| Molecular Weight | 456.71 g/mol |

| Class | Lanostane Triterpenoid |

| Source | Ganoderma lucidum |

Spectroscopic Data for Structural Elucidation

The structural framework of this compound has been primarily elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR chemical shifts for this compound, as revised by Arisawa et al. (1988), are presented below.[1]

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) |

| 19-H₃ | 0.58 (s) |

| 28-H₃ | 0.88 (s) |

| 29-H₃ | 0.93 (s) |

| 18-H₃ | 0.95 (s) |

| 30-H₃ | 1.05 (s) |

| 21-H₃ | 1.14 (d, J=7.0 Hz) |

| 26-H₃ | 1.19 (s) |

| 27-H₃ | 1.21 (s) |

| 7-H | 5.34 (br d, J=6.0 Hz) |

| 11-H | 5.50 (br d, J=6.0 Hz) |

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 35.8 | 16 | 28.3 |

| 2 | 34.3 | 17 | 50.8 |

| 3 | 218.4 | 18 | 18.5 |

| 4 | 47.4 | 19 | 19.1 |

| 5 | 50.8 | 20 | 36.5 |

| 6 | 28.3 | 21 | 18.7 |

| 7 | 117.0 | 22 | 34.3 |

| 8 | 145.6 | 23 | 24.8 |

| 9 | 144.5 | 24 | 75.1 |

| 10 | 37.0 | 25 | 73.0 |

| 11 | 117.0 | 26 | 26.4 |

| 12 | 37.0 | 27 | 26.4 |

| 13 | 44.4 | 28 | 27.9 |

| 14 | 49.9 | 29 | 21.5 |

| 15 | 32.9 | 30 | 24.4 |

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. Based on the known structure of this compound and general IR data for Ganoderma triterpenoids, the expected characteristic absorption peaks are outlined below.

Table 4: Predicted FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2960-2850 | C-H stretching (alkane) |

| ~1700 | C=O stretching (ketone) |

| ~1640 | C=C stretching (alkene) |

| ~1460 and ~1375 | C-H bending (alkane) |

| ~1050 | C-O stretching (hydroxyl groups) |

Experimental Protocols

The isolation and purification of this compound from Ganoderma lucidum is a multi-step process involving extraction and chromatographic separation.

Extraction

-

Maceration: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 95% ethanol at room temperature.

-

Filtration and Concentration: The ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

A general workflow for the purification of triterpenoids from Ganoderma extracts is depicted below.

Detailed Protocol for Silica Gel Column Chromatography:

-

Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent such as n-hexane.

-

Sample Loading: The dried ethyl acetate fraction is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel. After evaporation of the solvent, the dried powder is loaded onto the top of the column.

-

Elution: The column is eluted with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient system for triterpenoid separation is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled and concentrated to yield the purified compound.

Implicated Signaling Pathways

This compound has been shown to inhibit melanogenesis by modulating key signaling pathways within cells.[2] The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) cascade and the cyclic Adenosine Monophosphate (cAMP)-dependent pathway.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a variety of cellular processes. Extracts from Ganoderma lucidum containing triterpenoids have been shown to inhibit the Ras/Raf/MEK/ERK signaling pathway. It is proposed that this compound contributes to this inhibition.

cAMP Signaling Pathway

The cAMP signaling pathway plays a vital role in cellular responses to external stimuli. In the context of melanogenesis, the activation of Protein Kinase A (PKA) by cAMP leads to the phosphorylation of the CREB transcription factor. Other compounds from Ganoderma lucidum have been shown to inhibit the phosphorylation of CREB. It is hypothesized that this compound shares this mechanism.

Conclusion

The initial chemical characterization of this compound has laid the groundwork for a deeper understanding of its biological functions. The spectroscopic data provide a definitive fingerprint for its identification, while the established isolation protocols offer a reproducible method for obtaining this valuable compound for further study. The elucidation of its inhibitory effects on the MAPK and cAMP signaling pathways opens avenues for its potential application in therapeutic areas such as dermatology and oncology. This technical guide serves as a foundational resource to facilitate and inspire continued research into the promising therapeutic applications of this compound.

References

Ganodermanondiol: A Technical Guide to its Role as a Melanogenesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ganodermanondiol, a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum, and its significant role as a melanogenesis inhibitor. This document details the molecular mechanisms, key signaling pathways, and experimental data supporting its potential as a skin-whitening agent in the cosmetics and pharmaceutical industries.

Executive Summary

This compound has been identified as a potent inhibitor of melanin biosynthesis.[1][2][3][4][5] It exerts its anti-melanogenic effects by downregulating key enzymes and transcription factors involved in the melanogenesis pathway.[1][2][3][4][5][6] Specifically, this compound inhibits the expression and activity of tyrosinase, the rate-limiting enzyme in melanin production, as well as tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2).[1][2][7] The primary mechanism of action involves the suppression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[1][2][3][4][5][6] This inhibition is mediated through the modulation of the cyclic adenosine monophosphate (cAMP)-dependent signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][2][3][4]

Mechanism of Action

This compound's inhibitory effect on melanogenesis is a multi-target process primarily centered on the suppression of MITF and its downstream targets.

Downregulation of Melanogenic Enzymes

This compound significantly reduces the protein expression of tyrosinase, TRP-1, and TRP-2 in B16F10 melanoma cells.[1][2][7] This leads to a decrease in melanin production in a dose-dependent manner.[2]

Inhibition of MITF Expression

The reduction in melanogenic enzyme expression is a direct consequence of the downregulation of MITF.[1][2][6] this compound has been shown to decrease MITF protein levels, thereby halting the transcription of tyrosinase, TRP-1, and TRP-2 genes.[1][2]

Modulation of Upstream Signaling Pathways

This compound's influence on MITF is orchestrated through the regulation of two critical signaling pathways:

-

cAMP/CREB Pathway: α-Melanocyte-stimulating hormone (α-MSH) typically activates the cAMP pathway, leading to the phosphorylation of cAMP response element-binding protein (CREB) and subsequent MITF expression.[8] this compound inhibits the phosphorylation of CREB, thereby disrupting this signaling cascade and reducing MITF levels.[3][8]

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a complex role in melanogenesis. This compound has been observed to increase the phosphorylation of ERK and JNK, which are known to inhibit melanin synthesis, while decreasing the phosphorylation of p38, which typically promotes melanogenesis.[9][10] This differential regulation of MAPK signaling contributes to the overall inhibitory effect on melanin production.[9][10]

Quantitative Data on Anti-Melanogenic Effects

The following tables summarize the key quantitative findings from studies on this compound's effects on melanogenesis in B16F10 murine melanoma cells.

Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity

| Concentration (µM) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |

| 2.5 | Significantly Reduced | Significantly Reduced |

| 5.0 | Significantly Reduced | Significantly Reduced |

| 7.5 | Significantly Reduced | Significantly Reduced |

| 10.0 | Significantly Reduced | Significantly Reduced |

| Arbutin (0.5 mM) | Significantly Reduced | Significantly Reduced |

Data presented in a dose-dependent manner as observed in cited literature.[2][7]

Table 2: Effect of this compound on Melanogenesis-Related Protein Expression

| Protein | Treatment | Relative Expression Level |

| Tyrosinase | This compound (2.5-10 µM) | Decreased |

| TRP-1 | This compound (2.5-10 µM) | Decreased |

| TRP-2 | This compound (2.5-10 µM) | Decreased |

| MITF | This compound (2.5-10 µM) | Decreased |

Expression levels were determined by Western blot analysis after treatment with α-MSH.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-melanogenic properties of this compound.

Cell Culture

-

Cell Line: B16F10 murine melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the non-cytotoxic concentrations of this compound.

-

Procedure:

-

Seed B16F10 cells in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 2.5, 5, 7.5, and 10 µM) for 72 hours.[7]

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Results: this compound showed no cytotoxic effects at concentrations up to 10 µM.[7]

Melanin Content Assay

-

Objective: To quantify the effect of this compound on melanin production.

-

Procedure:

-

Seed B16F10 cells in a 6-well plate and treat with this compound for 72 hours.[8]

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them.

-

Dissolve the melanin pellets in 1 N NaOH at 60°C for 1 hour.[8]

-

Measure the absorbance of the supernatant at 405 nm.[8]

-

Normalize the melanin content to the total protein concentration.

-

Cellular Tyrosinase Activity Assay

-

Objective: To measure the inhibitory effect of this compound on intracellular tyrosinase activity.

-

Procedure:

-

Treat B16F10 cells with this compound for 72 hours.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with L-DOPA.

-

Measure the formation of dopachrome by reading the absorbance at 475 nm.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression of melanogenesis-related proteins.

-

Procedure:

-

Treat B16F10 cells with this compound and/or α-MSH for the specified duration.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Tyrosinase, TRP-1, TRP-2, MITF, p-CREB, CREB, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's inhibition of the cAMP/PKA/CREB signaling pathway.

Caption: A generalized workflow for Western Blot analysis of melanogenesis-related proteins.

Caption: Step-by-step workflow for the melanin content assay.

Conclusion

This compound, a natural compound from Ganoderma lucidum, demonstrates significant potential as a melanogenesis inhibitor. Its well-defined mechanism of action, involving the suppression of key melanogenic enzymes and transcription factors through the modulation of the cAMP/CREB and MAPK signaling pathways, makes it a compelling candidate for the development of novel skin-whitening and hyperpigmentation treatment agents. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Effects of this compound, a New Melanogenesis Inhibitor from the Medicinal Mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mushroomreferences.com [mushroomreferences.com]

- 6. Effects of this compound, a New Melanogenesis Inhibitor from the Medicinal Mushroom Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Anti-Melanogenic Effects of Ganodermanontriol from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

exploring the anti-HIV-1 protease activity of Ganodermanondiol

An In-depth Technical Guide for Researchers and Drug Development Professionals

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) continues to demand the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antiretroviral drugs. Among these, Ganodermanondiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of interest due to its demonstrated inhibitory activity against HIV-1 protease, a critical enzyme in the viral life cycle. This technical guide provides a comprehensive overview of the anti-HIV-1 protease activity of this compound, including quantitative data, detailed experimental methodologies, and an exploration of its potential mechanism of action.

Quantitative Inhibitory Activity

This compound has been identified as a significant inhibitor of HIV-1 protease. The inhibitory potency of this compound, along with other related triterpenoids from Ganoderma lucidum, has been quantified, providing valuable data for comparative analysis and further drug development efforts.

| Compound | Source Organism | Inhibitory Activity (IC50) | Predicted Binding Affinity (Ki) | Reference |

| This compound | Ganoderma lucidum (Spores) | 20-90 µM | 0.005 mM (Predicted) | [1][2] |

| Ganoderic Acid Beta | Ganoderma lucidum (Spores) | 20-90 µM | Not Reported | [1] |

| Lucidumol B | Ganoderma lucidum (Spores) | 20-90 µM | Not Reported | [1] |

| Ganodermanontriol | Ganoderma lucidum (Spores) | 20-90 µM | Not Reported | [1] |

| Ganolucidic Acid A | Ganoderma lucidum (Spores) | 20-90 µM | Not Reported | [1] |

Experimental Protocols

The determination of the anti-HIV-1 protease activity of this compound and related compounds typically involves a fluorometric-based enzymatic assay. The following is a detailed protocol synthesized from established methodologies for screening HIV-1 protease inhibitors.

Fluorometric HIV-1 Protease Inhibition Assay

This assay quantifies the enzymatic activity of recombinant HIV-1 protease by measuring the fluorescence generated from the cleavage of a specific substrate. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, leading to a decrease in the fluorescent signal.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a quenched fluorophore)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 100 mM NaCl and 1 mM EDTA)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of recombinant HIV-1 protease in assay buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic substrate in an appropriate solvent and then dilute it to the final working concentration in assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer. Also, prepare solutions for the positive control and a vehicle control (solvent only).

-

-

Assay Reaction:

-

To each well of the 96-well black microplate, add 20 µL of the this compound dilution, positive control, or vehicle control.

-

Add 60 µL of the HIV-1 protease working solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the pre-warmed fluorogenic substrate solution to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound and the controls.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Mechanism of Action

The precise mechanism by which this compound inhibits HIV-1 protease has been investigated through computational studies. Molecular docking simulations provide valuable insights into the potential binding mode and interactions of this triterpenoid with the enzyme's active site.

A molecular docking study has predicted that this compound exhibits a strong binding affinity for the active site of HIV-1 protease.[2] This suggests a competitive inhibition mechanism, where this compound directly competes with the natural substrate of the protease for binding to the catalytic residues. The study indicated that this compound could form favorable interactions with key amino acid residues within the active site, thereby blocking substrate access and preventing the proteolytic cleavage necessary for viral maturation. While direct experimental evidence from enzyme kinetic studies, such as Lineweaver-Burk plots, is needed for definitive confirmation, the in-silico data provides a strong rationale for its inhibitory activity.

References

The Hepatoprotective Effects of Ganodermanondiol: A Technical Guide to Foundational Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanondiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural compound with significant hepatoprotective properties. Foundational research has demonstrated its ability to mitigate liver injury induced by oxidative stress, positioning it as a molecule of interest for the development of novel therapeutic agents for various liver diseases. This technical guide provides an in-depth overview of the core scientific findings, focusing on the molecular mechanisms of action, quantitative data from key in vitro and in vivo studies, and detailed experimental protocols.

Core Mechanisms of Hepatoprotection

This compound exerts its liver-protective effects primarily through the modulation of key signaling pathways involved in cellular stress response and inflammation. The two most prominent pathways identified in foundational studies are the Nrf2/ARE signaling pathway and the AMPK signaling pathway. There is also evidence to suggest an indirect influence on the NF-κB signaling pathway.

Activation of the Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stressors, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

This compound has been shown to activate this pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis.[1] This enhancement of the cellular antioxidant capacity is a cornerstone of its hepatoprotective effect.

Modulation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status. Its activation plays a role in regulating metabolism and promoting cellular survival under stress conditions. Studies have revealed that this compound can enhance the phosphorylation of AMPK and its upstream kinases, LKB1 and CaMKII.[1] This activation of the AMPK pathway is believed to contribute to the overall cytoprotective effects of this compound in hepatocytes.

Attenuation of Inflammatory Responses via NF-κB Signaling

While direct inhibition of the Nuclear Factor-kappa B (NF-κB) pathway by this compound is still under investigation, it is well-established that triterpenoids from Ganoderma lucidum can suppress inflammatory responses.[2] The NF-κB pathway is a key regulator of inflammation, and its activation is implicated in the pathogenesis of various liver diseases.[3][4][5] The anti-inflammatory effects of Ganoderma lucidum extracts are, in part, attributed to the inhibition of NF-κB activation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on the hepatoprotective effects of this compound and related triterpenoids from Ganoderma lucidum.

Table 1: In Vitro Hepatoprotective Effects of this compound on HepG2 Cells

| Parameter | Treatment | Concentration | Result | Reference |

| Cell Viability | t-BHP | - | Decreased | [1] |

| This compound + t-BHP | Not Specified | Increased protection | [1] | |

| HO-1 Expression | This compound | Dose-dependent | Increased | [1] |

| Cellular GSH Levels | This compound | Dose-dependent | Increased | [1] |

| AMPK Phosphorylation | This compound | Not Specified | Enhanced | [1] |

Table 2: In Vivo Hepatoprotective Effects of Ganoderma lucidum Peptides (GLP) in a d-Galactosamine-Induced Liver Injury Mouse Model

| Parameter | Treatment Group | Dosage | Result vs. d-GalN Control | Reference |

| Serum AST | d-GalN Control | - | Significantly Increased | [6] |

| GLP | 180 mg/kg | Significantly Decreased | [6] | |

| Serum ALT | d-GalN Control | - | Significantly Increased | [6] |

| GLP | 180 mg/kg | Significantly Decreased | [6] | |

| Liver MDA | d-GalN Control | - | Significantly Increased | [6] |

| GLP | 180 mg/kg | Significantly Decreased | [6] | |

| Liver SOD | d-GalN Control | - | Significantly Decreased | [6] |

| GLP | 180 mg/kg | Significantly Increased | [6] | |

| Liver GSH | d-GalN Control | - | Significantly Decreased | [6] |

| GLP | 180 mg/kg | Significantly Increased | [6] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational studies of this compound's hepatoprotective effects.

Cell Culture and Treatment

-

Cell Line: Human liver-derived HepG2 cells are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

-

Induction of Hepatotoxicity: tert-butyl hydroperoxide (t-BHP) is a common agent used to induce oxidative stress and hepatotoxicity in HepG2 cells.

-

Treatment Protocol: Cells are often pre-treated with varying concentrations of this compound for a specific period (e.g., 24 hours) before being exposed to the hepatotoxic agent.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with this compound and/or the hepatotoxic agent as per the experimental design.

-

After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression of specific proteins.

-

Procedure:

-

Lyse the treated cells or liver tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-AMPK, AMPK, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.

-

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of target genes.

-

Procedure:

-

Extract total RNA from treated cells or liver tissue using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Perform qPCR using a real-time PCR system with SYBR Green master mix and gene-specific primers for target genes (e.g., Nrf2, HO-1, GCLC) and a housekeeping gene (e.g., GAPDH, β-actin).

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Key signaling pathways modulated by this compound for hepatoprotection.

Experimental Workflow Diagram

Caption: Typical experimental workflow for investigating hepatoprotective effects.

References

- 1. Protective effect of this compound isolated from the Lingzhi mushroom against tert-butyl hydroperoxide-induced hepatotoxicity through Nrf2-mediated antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity on mice of extract of Ganoderma lucidum grown on rice via modulation of MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatoprotective effects of Ganoderma lucidum peptides against D-galactosamine-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganodermanondiol's Mechanism of Action in MAPK and cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermanondiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-melanogenic properties.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's effects on two critical intracellular signaling cascades: the Mitogen-Activated Protein Kinase (MAPK) and the Cyclic Adenosine Monophosphate (cAMP) signaling pathways. Through a comprehensive review of existing literature, this document summarizes the quantitative effects of this compound on key signaling molecules, details relevant experimental methodologies, and presents visual representations of its interactions within these pathways. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating a deeper understanding of this compound's therapeutic potential.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been a cornerstone of traditional Asian medicine for centuries, valued for its wide array of health benefits.[4] Modern phytochemical research has identified triterpenoids as one of the major classes of bioactive compounds in this fungus, with this compound being a prominent example.[2] Accumulating evidence suggests that this compound exerts its biological effects by modulating key cellular signaling pathways that are often dysregulated in various pathological conditions.

The MAPK and cAMP signaling pathways are fundamental to a multitude of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis.[5][6] The MAPK cascade, comprising pathways such as ERK, p38, and JNK, is a primary conduit for transmitting extracellular signals to the nucleus to regulate gene expression.[7] The cAMP pathway, a ubiquitous second messenger system, is initiated by the activation of adenylyl cyclase and plays a crucial role in cellular responses to hormones and neurotransmitters.[8]

This guide focuses on elucidating the specific interactions of this compound with components of the MAPK and cAMP pathways, providing a technical overview of its mechanism of action.

MAPK Signaling Pathway

The MAPK signaling pathways are a series of protein kinase cascades that play a central role in regulating cellular responses to a variety of extracellular stimuli. In mammals, the most well-characterized MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are implicated in a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7]

Mechanism of Action of this compound in the MAPK Pathway

This compound has been shown to modulate the MAPK signaling cascade, primarily through the inhibition of the phosphorylation of key kinases.[2] This inhibitory action is central to its anti-inflammatory effects. Specifically, studies have demonstrated that this compound can suppress the activation of p38 MAPK and JNK.[2]

The proposed mechanism involves the downstream suppression of inflammatory mediators. By inhibiting the phosphorylation of p38 and JNK, this compound effectively blocks the signaling cascade that leads to the production of pro-inflammatory cytokines and enzymes.

Quantitative Data

The inhibitory effects of this compound on MAPK pathway components have been quantified in several studies. The following table summarizes the key findings.

| Target Protein | Cell Line | Concentration of this compound | Observed Effect | Reference |

| Phospho-p38 | RAW 264.7 | 0.5-2 µg/mL | Significant inhibition of phosphorylation | [2] |

| Phospho-JNK | RAW 264.7 | 0.5-2 µg/mL | Significant inhibition of phosphorylation | [2] |

cAMP Signaling Pathway

The cAMP signaling pathway is a critical second messenger system that mediates cellular responses to a diverse range of extracellular signals. The pathway is initiated by the binding of a ligand to a G protein-coupled receptor (GPCR), which in turn activates adenylyl cyclase to produce cAMP from ATP. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression.[9]

Mechanism of Action of this compound in the cAMP Pathway

This compound has been reported to affect the cAMP-dependent signaling pathway.[1][3] While the precise upstream mechanism of action, such as direct inhibition of adenylyl cyclase or modulation of phosphodiesterase activity, has not been fully elucidated, studies on the structurally similar compound ganodermanontriol suggest a key point of intervention. Ganodermanontriol has been shown to inhibit the phosphorylation of CREB.[10] This inhibition of a critical downstream transcription factor disrupts the signaling cascade, leading to a reduction in the expression of target genes.

Quantitative Data

Quantitative data on the direct effects of this compound on the cAMP pathway are limited. However, studies on the closely related compound ganodermanontriol provide valuable insights.

| Target Protein | Cell Line | Concentration of Ganodermanontriol | Observed Effect | Reference |

| Phospho-CREB | B16F10 | 2.5 µg/mL | Significant inhibition of phosphorylation | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the MAPK and cAMP signaling pathways.

Western Blot Analysis of MAPK Phosphorylation

This protocol outlines the steps for detecting changes in the phosphorylation status of MAPK pathway proteins (e.g., p38, JNK) in response to this compound treatment.

4.1.1. Materials

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

This compound

-

Lipopolysaccharide (LPS) or other stimulant

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of p38, JNK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

4.1.2. Procedure

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS) to activate the MAPK pathway.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-p38).

cAMP Assay

This protocol describes a method to measure intracellular cAMP levels in cells treated with this compound.

4.2.1. Materials

-

Cell line capable of GPCR-mediated cAMP production

-

Cell culture medium and supplements

-

This compound

-

GPCR agonist (e.g., forskolin)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., ELISA-based or luminescence-based)

-

Microplate reader

4.2.2. Procedure

-

Cell Seeding: Seed cells in a multi-well plate and allow them to reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treatment: Treat the cells with various concentrations of this compound for a defined period.

-

Stimulation: Add a GPCR agonist (e.g., forskolin) to stimulate adenylyl cyclase and induce cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP. Measure the cAMP concentration using a competitive ELISA or a luminescence-based assay with a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the experimental samples by interpolating from the standard curve.

Conclusion

This compound, a bioactive triterpenoid from Ganoderma lucidum, demonstrates significant modulatory effects on the MAPK and cAMP signaling pathways. Its inhibitory action on the phosphorylation of key MAPK components, p38 and JNK, provides a molecular basis for its observed anti-inflammatory properties. Furthermore, evidence suggests that this compound, likely through the inhibition of CREB phosphorylation, can attenuate signaling downstream of the cAMP pathway.

While the current body of research provides a solid foundation for understanding the mechanism of action of this compound, further investigation is warranted. Specifically, studies aimed at identifying the direct molecular targets of this compound within these pathways, such as specific kinases or enzymes like adenylyl cyclase and phosphodiesterases, will be crucial for a complete mechanistic understanding. The detailed protocols and compiled data in this guide are intended to support and stimulate further research into the therapeutic applications of this promising natural compound.

References

- 1. Effects of this compound, a New Melanogenesis Inhibitor from the Medicinal Mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of this compound from Ganoderma lucidumon RAW 264.7 cells -Journal of Mushroom | Korea Science [koreascience.kr]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Podophyllotoxin induces CREB phosphorylation and CRE-driven gene expression via PKA but not MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mushroomreferences.com [mushroomreferences.com]

- 8. Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The Anti-Melanogenic Effects of Ganodermanontriol from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation into the Anti-Complement Activity of Ganodermanondiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research into the anti-complement activity of Ganodermanondiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. The complement system is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. Consequently, the identification of novel complement inhibitors is a significant area of interest for therapeutic drug development. This compound has emerged as a promising natural compound with potent inhibitory effects on the classical complement pathway.

This document summarizes the available quantitative data on its bioactivity, provides detailed experimental protocols for assessing anti-complement effects, and visualizes the key pathways and workflows to support further research and development in this area.

Quantitative Data: Anti-Complement Activity of this compound and Related Triterpenoids

Several triterpenoids isolated from the spores and fruiting bodies of Ganoderma lucidum have been evaluated for their in vitro anti-complement activity against the classical pathway (CP) of the complement system. The inhibitory concentration 50 (IC50) values, which represent the concentration of a compound required to inhibit 50% of the complement activity, are summarized in the table below. This compound demonstrates strong inhibitory activity.[1]

| Compound | Type | Source Organism | Anti-Complement Activity (CP) IC50 (µM) |

| This compound | Triterpene Alcohol | Ganoderma lucidum (Spores) | 41.7 [1] |

| Ganoderiol F | Triterpene Alcohol | Ganoderma lucidum (Spores) | 4.8[1] |

| Ganodermanontriol | Triterpene Alcohol | Ganoderma lucidum (Spores) | 17.2[1] |

| Ergosterol | Steroid | Ganoderma lucidum (Fruiting Body) | 52.0 |

| Genoderic Acid Sz | Triterpenoid | Ganoderma lucidum (Fruiting Body) | 44.6 |

| Ergosterol Peroxide | Steroid | Ganoderma lucidum (Fruiting Body) | 126.8 |

Data compiled from studies on triterpenoids and steroids isolated from Ganoderma lucidum.[1]

Experimental Protocols: Classical Pathway Hemolytic Assay (CH50)

The following protocol outlines a standard hemolytic assay (CH50) to determine the activity of the classical complement pathway and to assess the inhibitory effect of compounds like this compound. This assay measures the ability of a serum sample to lyse antibody-sensitized sheep red blood cells (SRBCs).

Reagents and Buffers

-

Veronal Buffered Saline (VBS), pH 7.4:

-

Solution A: Dissolve 10.19 g of sodium barbital and 83.8 g of NaCl in 1.5 L of deionized water.

-

Solution B: Dissolve 1.86 g of barbital in 500 mL of hot deionized water.

-

Mix Solution A and B, and adjust the final volume to 2 L with deionized water.

-

-

Gelatin Veronal Buffer with divalent cations (GVB++):

-

Add 1 g of gelatin to 1 L of VBS and dissolve by heating.

-

Add 0.03 g of CaCl2 and 0.1 g of MgCl2·6H2O.

-

Adjust pH to 7.4.

-

-

Sheep Red Blood Cells (SRBCs): Alsever's solution-preserved SRBCs.

-

Hemolysin: Rabbit anti-sheep red blood cell stroma antibody.

-

Normal Human Serum (NHS): Pooled from healthy donors, serving as the source of complement.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

Preparation of Sensitized Sheep Red Blood Cells (sSRBCs)

-

Wash SRBCs three times with GVB++ by centrifugation at 1,000 x g for 5 minutes.

-

Resuspend the washed SRBCs to a concentration of 1 x 10^9 cells/mL in GVB++.

-

Dilute the hemolysin in GVB++ according to the manufacturer's instructions for optimal sensitization.

-

Add an equal volume of the diluted hemolysin to the SRBC suspension.

-

Incubate at 37°C for 30 minutes with gentle mixing to allow for antibody coating.

-

Wash the sSRBCs three times with GVB++ to remove unbound hemolysin.

-

Resuspend the final sSRBC pellet to a concentration of 5 x 10^8 cells/mL in GVB++.

CH50 Assay Procedure for Inhibition

-

In a 96-well U-bottom microtiter plate, add 25 µL of GVB++ to all wells.

-

Add 25 µL of serially diluted this compound (or vehicle control) to the appropriate wells.

-

Add 25 µL of diluted NHS (e.g., 1:80 in GVB++) to all wells except for the spontaneous lysis control wells (add 25 µL of GVB++ instead).

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the complement components.

-

Add 25 µL of the sSRBC suspension (5 x 10^8 cells/mL) to all wells.

-

Incubate the plate at 37°C for 60 minutes with gentle shaking.

-

Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Measure the absorbance of the released hemoglobin at 415 nm using a microplate reader.

-

Controls:

-

100% Lysis Control: 25 µL of sSRBCs + 75 µL of deionized water.

-

Spontaneous Lysis (0% Lysis) Control: 25 µL of sSRBCs + 75 µL of GVB++.

-

Data Analysis

-

Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_spontaneous) / (Abs_100%_lysis - Abs_spontaneous)] * 100

-

Plot the percentage of inhibition (100 - % Hemolysis) against the log concentration of this compound.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for CH50 Assay

The following diagram illustrates the key steps in the CH50 hemolytic assay used to determine the anti-complement activity of a test compound like this compound.

Caption: Workflow for the CH50 hemolytic assay.

Classical Complement Pathway and Potential Inhibition by this compound

The classical complement pathway is initiated by the binding of C1q to antigen-antibody complexes, leading to a cascade of enzymatic activations that culminates in the formation of the Membrane Attack Complex (MAC) and cell lysis. While the precise molecular target of this compound within this pathway has not yet been elucidated, its inhibitory action suggests interference with one or more key components. The following diagram depicts the classical pathway and highlights a hypothetical point of inhibition. It is plausible that this compound, like many other complement inhibitors, may act at the early stages of the cascade, for instance, by preventing the formation or activity of the C3 convertase (C4b2a).

Caption: The classical complement pathway with a hypothetical point of inhibition.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound is a potent inhibitor of the classical complement pathway. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation. Future research should focus on elucidating the precise molecular mechanism of action of this compound. Studies aimed at identifying its direct binding partners within the complement cascade, such as C1q, C1-esterase, or the C3 convertase components, will be crucial. Furthermore, in vivo studies in animal models of complement-mediated diseases are warranted to evaluate the therapeutic potential of this promising natural compound. The development of this compound and its analogues could lead to a new class of therapeutics for a range of debilitating inflammatory and autoimmune disorders.

References

A Technical Guide to Triterpenoids from Ganoderma lucidum: Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a basidiomycete fungus revered in traditional Asian medicine, is a prolific source of structurally diverse and biologically active triterpenoids.[1][2][3] These highly oxidized lanostane-type tetracyclic triterpenoids are considered key contributors to the mushroom's wide-ranging pharmacological effects.[2][4] To date, over 300 distinct triterpenoid structures have been identified from the fruiting bodies, spores, and mycelia of G. lucidum.[2] This technical guide provides a comprehensive literature review of these compounds, summarizing quantitative data, detailing experimental protocols for their isolation and analysis, and visualizing their impact on key signaling pathways to facilitate further research and drug development.

Triterpenoids Isolated from Ganoderma lucidum

The triterpenoids from G. lucidum are primarily classified as ganoderic acids, lucidenic acids, ganoderenic acids, and ganolucidic acids, all sharing a common lanostane backbone with variations in side chains, oxygenation patterns, and double bond positions.[5] These structural variations are responsible for the diverse biological activities observed.[2][3]

Quantitative Data on Triterpenoid Content

The concentration of specific triterpenoids can vary significantly depending on the part of the fungus used (fruiting body, spores, or mycelia), the growth stage, and the extraction method.[6][7] High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are commonly employed for the quantitative determination of these compounds.[8][9]

| Triterpenoid | Plant Part | Extraction Method | Concentration/Yield | Reference |

| Ganoderic Acid H | Fruiting Body | 100% Ethanol, 60.22°C, 6h | 2.09 mg/g powder | [10] |

| Ganoderic Acid A | Fruiting Body | Not Specified | Varies by growth stage | [6] |

| Ganoderic Acid B | Fruiting Body | Chloroform, ultrasonic bath | Varies among samples | [8] |

| Ganoderic Acid C2 | Fruiting Body | Chloroform, ultrasonic bath | Varies among samples | [8] |

| Ganoderic Acid D | Fruiting Body | Chloroform, ultrasonic bath | Varies among samples | [8] |

| Ganoderic Acid K | Fruiting Body | Chloroform, ultrasonic bath | Varies among samples | [8] |

| Ganoderic Acid AM1 | Fruiting Body | Chloroform, ultrasonic bath | Varies among samples | [8] |

| Ganodermatriol | Fruiting Body | Not Specified | Varies by growth stage | [6] |

| Total Triterpenoids | Fruiting Body | Heat Assisted Extraction (78.9 min, 90.0 °C, 62.5% ethanol) | 4.9 ± 0.6% extraction yield | [11] |

| Total Triterpenoids | Fruiting Body | Ultrasound Assisted Extraction (40 min, 100.0 W, 89.5% ethanol) | 435.6 ± 21.1 mg/g of extract | [11] |

| Total Triterpenoids | Fruiting Body | Supercritical CO2 with ethanol co-solvent | 1.424 g/100g (88.9% efficiency) | [12] |

| Lucidenic Acid D2 | Fruiting Body | Grain alcohol | 1.538 - 2.227 mg/g | [13] |

| Lucidenic Acid E2 | Fruiting Body | Grain alcohol | 2.246 - 3.306 mg/g | [13] |

Experimental Protocols

Extraction of Triterpenoids

a) Optimized Ultrasound-Assisted Extraction (UAE) [11]

This method provides a high recovery of triterpenoids.

-

Sample Preparation: Dry and pulverize Ganoderma lucidum fruiting bodies.

-

Extraction:

-

Solvent: 89.5% ethanol.

-

Time: 40 minutes.

-

Ultrasonic Power: 100.0 W.

-

-

Post-extraction: Filter the extract and concentrate under reduced pressure to obtain the crude triterpenoid extract.

b) Supercritical CO₂ Extraction [12][14]

This method is an environmentally friendly alternative that yields high-purity extracts.

-

Sample Preparation: Dry and pulverize Ganoderma lucidum fruiting bodies to a particle size of 10-80 mesh.

-

Extraction:

-

Place the powdered sample into the extraction kettle.

-

Add ethanol as a co-solvent. The ratio of ethanol volume (mL) to sample weight (g) should be between 3:1 and 6:1.

-

Set the supercritical CO₂ extraction parameters:

-

Pressure: 35 MPa.

-

Temperature: 40°C.

-

Time: 2.5 hours.

-

CO₂ flow rate: 35 g/min .

-

-

-

Collection: Collect the extract and evaporate to dryness under reduced pressure.

Isolation and Purification of Triterpenoids[15]

A typical workflow for isolating individual triterpenoids from a crude extract involves multiple chromatographic steps.

Caption: General workflow for the isolation of pure triterpenoids.

-

Initial Fractionation: The crude extract is subjected to silica gel column chromatography.

-

Intermediate Purification: Fractions of interest are further purified using an ODS (octadecylsilanized) column.

-

Final Purification: The final separation of individual triterpenoids is achieved using preparative high-performance liquid chromatography (PHPLC).

Quantitative Analysis by HPLC[8][16]

This protocol is for the simultaneous quantification of six major ganoderic acids.

-

Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A linear gradient of acetonitrile and 0.03% aqueous phosphoric acid (v/v).

-

Flow Rate: 1.0 ml/min.

-

Detection: UV detector set at 252 nm.

-

Quantification: Calibration curves are generated using authentic standards of each triterpenoid.

Biological Activities and Signaling Pathways

Ganoderma lucidum triterpenoids exhibit a broad range of pharmacological activities, with anti-cancer and anti-inflammatory properties being the most extensively studied.[2][15]

Anti-cancer Activity

Triterpenoids from G. lucidum have been shown to inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis, causing cell cycle arrest, and suppressing metastasis and angiogenesis.[2][15]

| Triterpenoid | Cancer Cell Line | Activity | IC₅₀ Value | Reference |

| Ethyl lucidenate A | HL-60 (Leukemia) | Cytotoxic | 25.98 µg/mL | [16] |

| Ethyl lucidenate A | CA46 (Burkitt's lymphoma) | Cytotoxic | 20.42 µg/mL | [16] |

| Ganoderenic acid D | Hep G2 (Liver) | Cytotoxic | 0.14 ± 0.01 mg/mL | [10] |

| Ganoderenic acid D | HeLa (Cervical) | Cytotoxic | 0.18 ± 0.02 mg/mL | [10] |

| Ganoderenic acid D | Caco-2 (Colon) | Cytotoxic | 0.26 ± 0.03 mg/mL | [10] |

Anti-inflammatory Activity

Many triterpenoids from G. lucidum exert potent anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[2] They can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[2]

Key Signaling Pathways

1. Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. G. lucidum triterpenoids can inhibit this pathway at multiple points.

Caption: Inhibition of the NF-κB signaling pathway by G. lucidum triterpenoids.

2. Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. Triterpenoids can suppress the phosphorylation of key kinases in this pathway.

Caption: Modulation of the MAPK signaling pathway by G. lucidum triterpenoids.

Conclusion

Triterpenoids isolated from Ganoderma lucidum represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their anti-cancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways like NF-κB and MAPK, make them promising candidates for drug development. This guide provides a foundational overview of the current state of research, offering standardized protocols and quantitative data to support further investigation into these valuable natural products. Future research, including more extensive clinical trials, is necessary to fully elucidate their therapeutic applications.[15]

References

- 1. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fast analysis of triterpenoids in Ganoderma lucidum spores by ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vjol.info.vn [vjol.info.vn]

- 13. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102293789B - Method for extracting triterpenoids from ganoderma lucidum sporocarp - Google Patents [patents.google.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Triterpenoids from Ganoderma lucidum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Ganodermanondiol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of ganodermanondiol, a bioactive triterpenoid found in medicinal mushrooms of the Ganoderma genus. This document outlines the core biochemical steps, regulatory signaling cascades, quantitative data, and detailed experimental protocols relevant to the study and manipulation of this promising natural product.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the mevalonate (MVA) pathway, a fundamental route for the production of isoprenoids in fungi. The pathway can be broadly divided into two major stages: the formation of the triterpenoid precursor, lanosterol, and the subsequent modifications of the lanosterol backbone by cytochrome P450 monooxygenases (CYP450s) and other enzymes to yield a diverse array of ganoderic acids and related compounds, including this compound.

The initial steps involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to produce squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene, which is then cyclized by lanosterol synthase (LS) to form the tetracyclic triterpenoid scaffold, lanosterol.[1][2] Overexpression of the lanosterol synthase gene has been shown to enhance the accumulation of lanosterol, thereby promoting the biosynthesis of downstream triterpenoids.[3]

The conversion of lanosterol to this compound involves a series of oxidative reactions, primarily catalyzed by CYP450 enzymes.[4] While the precise sequence of enzymatic steps leading specifically to this compound is not fully elucidated, it is understood to be part of the broader ganoderic acid biosynthetic network. Various CYP450s, such as CYP512U6, CYP5150L8, and CYP5139G1, have been identified and characterized for their roles in modifying the lanosterol structure at different carbon positions.[5][6][7][8]

Quantitative Data on this compound and Related Triterpenoids

Quantitative data specifically detailing the yield of this compound in Ganoderma species is limited in the available literature. However, studies on the production of total and individual ganoderic acids provide valuable insights into the potential for optimizing the biosynthesis of these related triterpenoids.

| Compound/Parameter | Organism/System | Condition | Result | Reference |

| Ganoderic Acids (Total) | Ganoderma lucidum (Submerged Culture) | Optimized medium with glucose and CSL syrups | 20.35 mg/g dry weight biomass | [9] |

| Ganoderic Acids (GA-O, Mk, T, S, Mf, Me) | Ganoderma lingzhi (Transgenic strain overexpressing LS) | Submerged culture | 6.1, 2.2, 3.2, 4.8, 2.0, and 1.9-fold increase compared to wild-type | [3] |